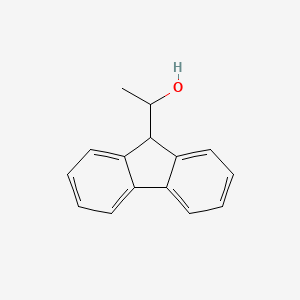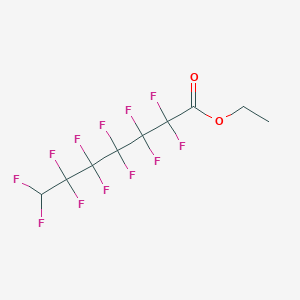
1,4-Dibromoadamantane
Vue d'ensemble
Description
1,4-Dibromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. The compound has the molecular formula C₁₀H₁₄Br₂ and is known for its unique cage-like structure, which imparts significant stability and rigidity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromoadamantane can be synthesized through several methods, one of which involves the bromination of adamantane. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds under controlled conditions to ensure selective bromination at the 1,4-positions of the adamantane cage .
Another method involves the radical bromination of adamantane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method also selectively produces this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkyl groups.
Reduction Reactions: The compound can be reduced to adamantane or partially reduced to mono-bromoadamantane using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of adamantanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products Formed
Substitution: 1,4-Dihydroxyadamantane, 1,4-diaminoadamantane.
Reduction: Adamantane, 1-bromoadamantane.
Oxidation: Adamantanone derivatives.
Applications De Recherche Scientifique
1,4-Dibromoadamantane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials, including polymers and nanomaterials.
Medicinal Chemistry: this compound and its derivatives have been explored for their potential antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,4-dibromoadamantane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of substituted or reduced products. The rigid structure of the adamantane core provides stability to these intermediates, facilitating selective reactions .
In biological systems, the adamantane core can interact with lipid membranes, enhancing the delivery and efficacy of pharmaceutical compounds. The bromine atoms can also participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets .
Comparaison Avec Des Composés Similaires
1,4-Dibromoadamantane can be compared with other brominated adamantane derivatives, such as:
1,3-Dibromoadamantane: Similar in structure but with bromine atoms at the 1,3-positions.
1-Bromoadamantane: Contains a single bromine atom, leading to different substitution and reduction patterns.
1,3,5-Tribromoadamantane: Contains three bromine atoms, resulting in higher reactivity and potential for multiple substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives .
Propriétés
IUPAC Name |
1,4-dibromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJZBMGMBABTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404016 | |
| Record name | 1,4-dibromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39646-72-5 | |
| Record name | 1,4-dibromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime](/img/structure/B1587284.png)





![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/new.no-structure.jpg)







